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This technical guide provides a comprehensive overview of the pivotal discovery and

subsequent isolation of insulin. The document details the initial experimental methodologies,

the evolution of purification protocols, and the foundational understanding of the peptide's

biological function. Quantitative data, where available from historical records, is presented to

illustrate the challenges and breakthroughs of the early 20th century.

Historical Context and Initial Discovery
In the early 1920s, a team at the University of Toronto, comprising Frederick Banting, Charles

Best, J.J.R. Macleod, and James Collip, successfully isolated a pancreatic extract capable of

treating diabetes mellitus, a condition that was previously a fatal diagnosis.[1][2] The initial

hypothesis, proposed by Banting, was that the digestive enzymes in the pancreas were

destroying the internal secretion responsible for glucose metabolism during extraction attempts.

[2][3]

The groundbreaking work began in May 1921, with Banting and Best conducting experiments

on dogs.[2] Their initial success in lowering blood glucose in diabetic dogs using an extract

from degenerated pancreases paved the way for the purification of this life-saving peptide

hormone, later named insulin.
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The following sections detail the methodologies employed in the initial discovery and isolation

of insulin. These protocols are reconstructed from historical accounts of the experiments

conducted by Banting, Best, and Collip.

Induction of Pancreatic Degeneration and Initial
Extraction (Banting and Best)
The primary challenge in isolating the internal secretion of the pancreas was preventing its

destruction by the exocrine digestive enzymes. Banting's novel approach was to induce the

degeneration of the exocrine tissue while leaving the islets of Langerhans, the site of insulin

production, intact.
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Pancreatic Degeneration and Extraction
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Workflow for the initial extraction of insulin by Banting and Best.
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Methodology:

Surgical Procedure: In healthy dogs, the pancreatic ducts were surgically ligated. This

procedure aimed to induce the degeneration of the acinar cells responsible for producing

digestive enzymes, while preserving the islets of Langerhans.

Degeneration Period: The dogs were kept for a period of 7 to 10 weeks to allow for the

atrophy of the exocrine pancreatic tissue.

Tissue Extraction: After the degeneration period, the atrophied pancreas was surgically

removed.

Homogenization: The excised pancreas was minced and homogenized in ice-cold, acidified

ethyl alcohol. The acidic environment helped to inactivate any remaining proteolytic

enzymes.

Filtration: The homogenate was then filtered to remove cellular debris and connective tissue,

resulting in a crude extract.

Purification of Insulin for Human Use (Collip)
The initial extracts prepared by Banting and Best, while effective in dogs, were too impure for

safe human administration, causing sterile abscesses at the injection site. James Collip, a

biochemist, joined the team and developed a purification protocol based on the differential

solubility of insulin in varying concentrations of alcohol.
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Collip's Insulin Purification Protocol
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Workflow for the purification of insulin by James Collip.
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Methodology:

Initial Precipitation: The crude pancreatic extract was treated with a high concentration of

ethyl alcohol (approximately 95%) to precipitate the insulin and other proteins.

Fractional Precipitation: The precipitate was then re-dissolved in a slightly lower

concentration of alcohol. By carefully adjusting the alcohol concentration, Collip could

selectively precipitate impurities while keeping the insulin in solution.

Iterative Steps: This process of fractional precipitation was repeated multiple times, with

each step yielding a purer preparation of insulin.

Final Product: The final purified insulin was a stable, injectable solution that was safe for

human use.

Measurement of Biological Activity
The biological activity of the insulin extracts was assessed by measuring their effect on blood

and urine glucose levels in diabetic animals and, later, in human patients.

Methodology:

Animal Model: Diabetes was surgically induced in dogs by pancreatectomy.

Blood Glucose Measurement: In the 1920s, blood glucose was measured using methods

such as the Myers-Bailey modification of the Lewis-Benedict method. These were

colorimetric assays that required a small blood sample.

Urine Glucose Measurement: The presence and quantity of glucose in the urine were

determined using reagents like Benedict's solution, which changed color in the presence of

reducing sugars.

Quantitative Data
Historical records of the early insulin experiments provide some quantitative data on the

biological effects of the extracts. However, precise figures for yield and purity at each stage of

the purification process are scarce. The initial yield from a single pancreas was known to be

quite low.
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Biological Activity of Early Insulin Extracts in Diabetic
Dogs
The following table summarizes the observed effects of the initial pancreatic extracts on the

blood glucose levels of pancreatectomized, diabetic dogs.

Dog ID
Initial Blood
Glucose (%)

Blood Glucose
After Injection (%)

Time to Effect

Dog #410 0.20 0.12 1 hour

Dog #408 0.26 0.16 35 minutes

Dog #406 0.50 0.42 1 hour

Data sourced from historical accounts of Banting and Best's experiments.

Illustrative Purification Data
The following table provides an illustrative representation of the challenges in early insulin

purification, with estimated values for yield and purity. It is important to note that these are not

precise historical figures but are based on qualitative descriptions of the process being

inefficient and the product impure.
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Purification
Step

Total Protein
(mg/L)

Insulin Activity
(Units/mg
protein)

Purity (%) Yield (%)

Crude Pancreatic

Extract
10,000 0.1 ~1 100

First Alcohol

Precipitation
2,000 0.4 ~4 80

Second Alcohol

Precipitation
500 1.2 ~12 60

Final Purified

Insulin (Collip's

Method)

100 5.0 ~50 50

Insulin Signaling Pathway
Insulin exerts its metabolic effects by binding to the insulin receptor on the surface of target

cells, such as those in the liver, muscle, and adipose tissue. This binding event triggers a

cascade of intracellular signaling events that ultimately lead to the regulation of glucose, fat,

and protein metabolism.
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Simplified diagram of the insulin signaling pathway.

Pathway Description:

Receptor Binding: Insulin binds to the alpha subunits of the insulin receptor, a

transmembrane protein.

Autophosphorylation: This binding induces a conformational change, leading to the

autophosphorylation of tyrosine residues on the beta subunits of the receptor.

IRS Activation: The activated insulin receptor then phosphorylates insulin receptor substrate

(IRS) proteins.

PI3K/Akt Pathway: Phosphorylated IRS proteins serve as docking sites for and activate

phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to form PIP3, which in

turn activates Akt (also known as protein kinase B). Activated Akt mediates many of insulin's

metabolic effects, including the translocation of GLUT4 glucose transporters to the cell

membrane (leading to glucose uptake) and the stimulation of glycogen synthesis.

Ras/MAPK Pathway: Phosphorylated IRS can also activate the Grb2/Ras/MAPK pathway,

which is primarily involved in regulating gene expression and cell growth.

Conclusion
The discovery and isolation of insulin represent a monumental achievement in medical history,

transforming type 1 diabetes from a fatal disease into a manageable condition. The initial

experimental work, characterized by perseverance and innovative thinking, laid the groundwork

for the large-scale production of purified insulin. The subsequent elucidation of the insulin

signaling pathway has provided a deeper understanding of metabolic regulation and has

opened new avenues for therapeutic intervention in diabetes and other metabolic disorders.

This guide serves as a testament to the foundational scientific principles that continue to drive

progress in peptide research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.diabetes.org.uk/our-research/about-our-research/our-impact/discovery-of-insulin
https://www.ebsco.com/research-starters/history/banting-and-best-isolate-hormone-insulin
https://www.ebsco.com/research-starters/history/banting-and-best-isolate-hormone-insulin
https://www.pbs.org/wgbh/aso/databank/entries/dm22in.html
https://www.benchchem.com/product/b1667906#discovery-and-isolation-of-peptide-name
https://www.benchchem.com/product/b1667906#discovery-and-isolation-of-peptide-name
https://www.benchchem.com/product/b1667906#discovery-and-isolation-of-peptide-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667906?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

